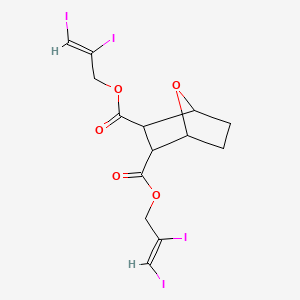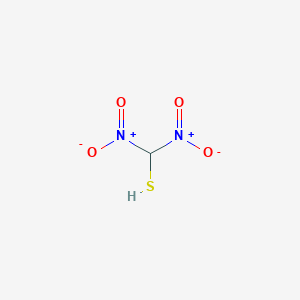
Dinitromethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitromethanethiol is an organic compound with the molecular formula CH₂N₂O₄S It is a sulfur-containing compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinitromethanethiol typically involves the reaction of dinitromethane with a thiol reagent. One common method is the reaction of dinitromethane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CH2(NO2)2+H2S→CH2(NO2)2SH+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dinitromethanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The nitro groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the nitro groups under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiol compounds.
Substitution: Formation of substituted nitro compounds.
Applications De Recherche Scientifique
Dinitromethanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dinitromethanethiol involves its interaction with molecular targets such as enzymes and proteins. The sulfhydryl group (-SH) in this compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a single methyl group.
Ethanethiol (C₂H₅SH): A thiol with an ethyl group.
Dinitromethane (CH₂(NO₂)₂): A related compound without the thiol group.
Uniqueness
Dinitromethanethiol is unique due to the presence of both nitro groups and a thiol group in its structure
Propriétés
Numéro CAS |
66584-61-0 |
|---|---|
Formule moléculaire |
CH2N2O4S |
Poids moléculaire |
138.11 g/mol |
Nom IUPAC |
dinitromethanethiol |
InChI |
InChI=1S/CH2N2O4S/c4-2(5)1(8)3(6)7/h1,8H |
Clé InChI |
NHKCJSAVZOXIMO-UHFFFAOYSA-N |
SMILES canonique |
C([N+](=O)[O-])([N+](=O)[O-])S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


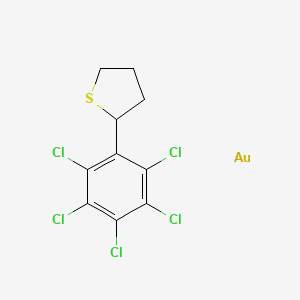
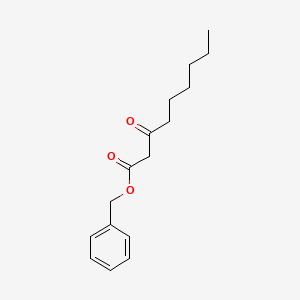
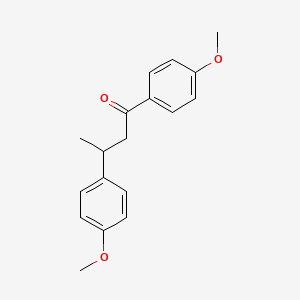
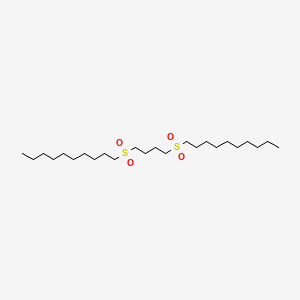

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
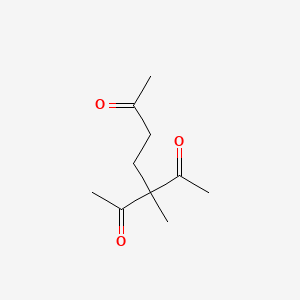
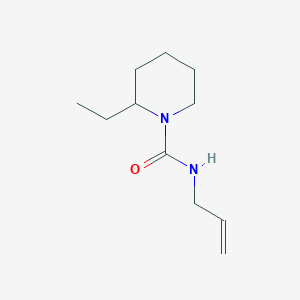
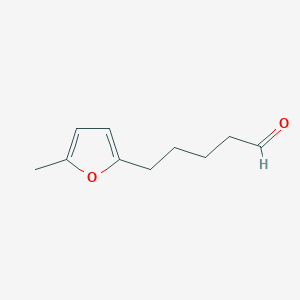
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
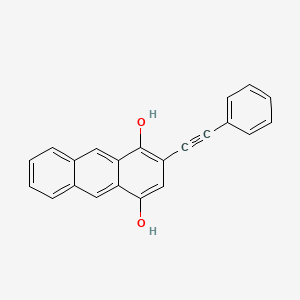
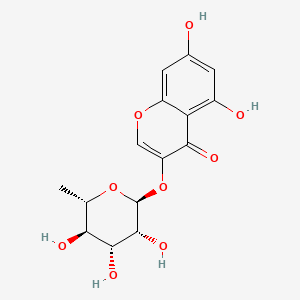
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
